2,7-dichloro-4-nitro-9H-fluorene

Catalog No.
S14320308
CAS No.
92961-04-1
M.F
C13H7Cl2NO2
M. Wt
280.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,7-dichloro-4-nitro-9H-fluorene

CAS Number

92961-04-1

Product Name

2,7-dichloro-4-nitro-9H-fluorene

IUPAC Name

2,7-dichloro-4-nitro-9H-fluorene

Molecular Formula

C13H7Cl2NO2

Molecular Weight

280.10 g/mol

InChI

InChI=1S/C13H7Cl2NO2/c14-9-1-2-11-7(4-9)3-8-5-10(15)6-12(13(8)11)16(17)18/h1-2,4-6H,3H2

InChI Key

OCHIQVDAGYHTQJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3[N+](=O)[O-])Cl

2,7-Dichloro-4-nitro-9H-fluorene is a synthetic organic compound that belongs to the family of fluorene derivatives. This compound is characterized by the presence of two chlorine atoms at the 2 and 7 positions and a nitro group at the 4 position of the fluorene structure. The molecular formula for 2,7-dichloro-4-nitro-9H-fluorene is C13H8Cl2N2O2, and it has a molecular weight of approximately 295.12 g/mol. The unique arrangement of its functional groups contributes to its chemical reactivity and potential biological activity.

Due to its functional groups:

  • Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding ketones or carboxylic acids.
  • Reduction: Reduction processes can convert the nitro group into an amine or other functional groups, altering its biological activity.
  • Substitution: The chlorine atoms in the compound can be replaced through nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Research indicates that fluorene derivatives, including 2,7-dichloro-4-nitro-9H-fluorene, exhibit significant biological activities. These compounds have been studied for their antimicrobial properties against various pathogens and their cytotoxic effects on cancer cell lines. For instance, derivatives similar to 2,7-dichloro-4-nitro-9H-fluorene have shown promising results in inhibiting dihydrofolate reductase (DHFR), a key enzyme involved in DNA synthesis, making them potential candidates for anticancer and antibacterial drug development .

The synthesis of 2,7-dichloro-4-nitro-9H-fluorene typically involves several steps:

  • Chlorination: Fluorene is treated with chlorinating agents such as sulfuryl chloride in glacial acetic acid to introduce chlorine atoms at the 2 and 7 positions.
  • Nitration: The chlorinated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4 position.

These methods can be optimized to enhance yield and purity through careful control of reaction conditions such as temperature and concentration .

2,7-Dichloro-4-nitro-9H-fluorene has several applications:

  • Pharmaceutical Development: Its potential as an anticancer agent makes it a subject of interest in drug discovery.
  • Material Science: Due to its unique electronic properties, it may be utilized in developing organic electronic materials.
  • Research: It serves as a useful intermediate in organic synthesis for creating more complex chemical entities.

Studies on the interactions of 2,7-dichloro-4-nitro-9H-fluorene with biological molecules have indicated that it may bind effectively to enzymes such as dihydrofolate reductase. Molecular docking studies suggest that its structural characteristics allow it to interact favorably with active sites of target proteins, leading to inhibition of their functions .

Several compounds share structural similarities with 2,7-dichloro-4-nitro-9H-fluorene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2,7-Difluoro-4-nitro-9H-fluoreneFluorine substitutions instead of chlorineExhibits different electronic properties due to fluorine
2,7-Dichloro-9-(4-chlorobenzylidene)-9H-fluoreneBenzylidene substitution at position 9Potentially different biological activities due to benzylidene group
2-Amino-4-nitrofluoreneAmino group at position 4Different biological activity profile compared to dichlorinated analogs
2-Chloro-4-nitrophenylfluoreneChlorine and nitro groups on phenyl ringMay exhibit distinct reactivity patterns due to phenyl substitution

These compounds highlight the diversity within the fluorene derivative family while emphasizing the unique properties imparted by specific substitutions.

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Exact Mass

278.9853839 g/mol

Monoisotopic Mass

278.9853839 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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